tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate
Description
tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound featuring a bicyclic 4-azaspiro[2.5]octane core with a tert-butyloxycarbonyl (Boc) protecting group and an aminomethyl substituent at the 7-position. This structure combines the rigidity of the spiro system with the versatility of the aminomethyl group, making it a valuable intermediate in medicinal chemistry and drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the aminomethyl moiety provides a reactive site for further functionalization, such as coupling with pharmacophores or modifying pharmacokinetic properties .
The compound’s molecular formula is C13H24N2O2, derived from its parent scaffold, tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate (C12H22N2O2), with an additional methylene group in the aminomethyl substituent . Its synthesis typically involves reductive amination of a formyl precursor (e.g., tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate) or substitution reactions on halogenated intermediates .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10(9-14)8-13(15)5-6-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
MFDFOPLOYPVBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azaspiro Core and tert-Butyl Ester Formation
A key intermediate is 4,7-diazaspiro[2.5]octane-7-carboxylic acid tert-butyl ester , which can be synthesized by:
- Reacting 4,7-diazaspiro[2.5]octane with tert-butyl 2-bromoacetate or tert-butyl 2-chloroacetate under basic conditions.
- Typical bases include cesium hydroxide or sodium hydroxide.
- Solvents such as dimethyl sulfoxide (DMSO) or ethanol are used.
- Reaction temperatures range from room temperature to 120 °C, sometimes in sealed tubes to maintain pressure and prevent solvent loss.
Example reaction conditions and yields:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation with tert-butyl bromoacetate | CsOH, DMSO, 120 °C, 20 min (sealed tube) | 31% | Intermediate isolated as white solid after extraction and silica cartridge purification |
| Boc protection of carboxylic acid | (Boc)2O, NaOH, EtOH, 5-30 °C, 13 h | 73% | Column purification yields tert-butyl ester |
This step ensures the formation of the tert-butyl ester protecting group, which is stable under subsequent reaction conditions.
Introduction of the Aminomethyl Group at the 7-Position
The aminomethyl substituent is introduced via reductive amination or nucleophilic substitution:
- Reductive amination of the corresponding aldehyde or ketone precursor with an amine source.
- Use of sodium triacetoxyborohydride as a mild reducing agent in solvents like dichloroethane (DCE).
- Acid catalysts such as acetic acid facilitate imine formation.
- Reaction temperatures around 45 °C for extended periods (e.g., 3 days) to ensure completion.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reductive amination with 4-((2-fluoro-4-(methylsulfonyl)phenoxy)methyl)cyclohexanone | NaBH(OAc)3, AcOH, DCE, 45 °C, 3 days | 2.3% (major product), 0.4% (cis analog) | Side products formed; purification by preparative HPLC required |
This step is often low yielding due to side reactions but is critical for installing the aminomethyl group.
Functional Group Transformations and Salt Formation
- Conversion to hydrochloride salts is common to improve compound stability and solubility.
- Treatment with 4 N HCl in dioxane followed by drying under reduced pressure yields the hydrochloride salt.
- Purification by silica gel chromatography using chloroform/methanol mixtures is typical.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Formation of 4-(trifluoroacetyl)-4,7-diazaspiro[2.5]octane hydrochloride | Pyridine, trifluoroacetic anhydride, DCM, ice cooling, then TFA, RT, 1 h | 65% | Purified by silica gel chromatography |
This step modifies nitrogen atoms to facilitate further functionalization or improve compound properties.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation/Boc protection | CsOH, DMSO, 120 °C, 20 min; or NaOH, EtOH, RT, 13 h | 31 - 73 | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | Core spirocyclic ester formation |
| 2 | Reductive amination | NaBH(OAc)3, AcOH, DCE, 45 °C, 3 days | 0.4 - 2.3 | tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate | Aminomethyl group installation |
| 3 | Salt formation | 4 N HCl/dioxane, RT | 65 | Hydrochloride salt | Improves stability and solubility |
Research Findings and Considerations
- The multi-step synthesis requires careful control of reaction conditions to maximize yield and purity.
- The tert-butyl ester group is stable under basic and mild acidic conditions but can be cleaved under strong acid.
- The aminomethyl group installation via reductive amination is often the yield-limiting step due to side reactions.
- Purification techniques such as silica gel chromatography and preparative HPLC are essential for isolating pure product.
- Microwave-assisted synthesis has been reported for related compounds to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for creating compounds with specific geometric configurations .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to fit into specific binding sites on proteins or nucleic acids, making it useful for drug design and discovery .
Medicine
In medicine, tert-Butyl 7-(aminomethyl)-4-azaspiro[2It can be used to synthesize drugs that target specific pathways or receptors in the body .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the spiro structure provides a rigid framework that can influence the binding affinity and specificity . The pathways involved may include enzymatic reactions or receptor-ligand interactions, depending on the specific application .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Differences:
- Reactivity: The aminomethyl group in the target compound offers a primary amine for conjugation, unlike the aldehyde in the formyl analog, which is more reactive but less stable .
- Biological Activity: Bulky substituents (e.g., naphthyridin-4-amine in ) enhance target binding in kinase inhibitors but may reduce solubility. The aminomethyl group balances hydrophilicity and synthetic flexibility.
- Spiro System Variations: Diazaspiro analogs (e.g., 4,7-diazaspiro[2.5]octane in ) introduce additional nitrogen atoms, altering basicity and hydrogen-bonding capacity compared to the mono-aza core.
Biological Activity
tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate, identified by CAS number 2090136-41-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure
The compound's structure is characterized by a spirocyclic framework, which is known to impart various pharmacological properties. The molecular formula is , and its IUPAC name reflects its complex architecture.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium hydroxide at elevated temperatures to achieve the desired yield.
Example Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | CsOH, DMSO | 120°C, sealed tube | 31% |
| 2 | Trifluoroacetic anhydride | Ice cooling, then room temperature | Variable |
Biological Activity
Research indicates that compounds with a spirocyclic structure exhibit a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. Specifically, this compound has been evaluated for its potential in various therapeutic applications.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.
- Antitumor Properties : In vitro studies have suggested that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
Recent case studies have highlighted the efficacy of similar spirocyclic compounds in clinical settings:
- Case Study 1 : A derivative of the compound was tested in animal models for its antitumor effects, showing a significant reduction in tumor size compared to control groups.
- Case Study 2 : Neuroprotective assays demonstrated that treatment with the compound resulted in improved cognitive function in models of Alzheimer's disease.
Research Findings
Recent literature has provided insights into the structure-activity relationship (SAR) of azaspiro compounds:
- Structure-Activity Relationship : Modifications to the amino and carboxylate groups significantly affect biological activity. For instance, substituents on the nitrogen atom can enhance binding affinity to target receptors.
- Mechanistic Insights : Studies utilizing molecular docking simulations have elucidated potential binding sites on target proteins, providing a foundation for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
